molecular formula C26H34FNO5 B1668405 セリバスタチン CAS No. 145599-86-6

セリバスタチン

カタログ番号: B1668405
CAS番号: 145599-86-6
分子量: 459.5 g/mol
InChIキー: SEERZIQQUAZTOL-ANMDKAQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セリバスタチンは、コレステロール値を下げ、心臓血管疾患を予防するために使用されるスタチン系薬剤の合成メンバーです。1990年代後半に、バイエルAGによってBaycolおよびLipobayのブランド名で販売されていました。 セリバスタチンは、コレステロールの生合成において重要な役割を果たす酵素ヒドロキシメチルグルタリルCoAレダクターゼの競合阻害剤です 2001年に、重篤な副作用である横紋筋融解症の報告を受けて、自主的に市場から撤退しました .

作用機序

セリバスタチンは、酵素ヒドロキシメチルグルタリルCoAレダクターゼを競合的に阻害することにより、その効果を発揮します。この酵素は、ヒドロキシメチルグルタリルCoAをメバロン酸に変換する役割を担っており、メバロン酸はコレステロールの前駆体です。 この酵素を阻害することにより、セリバスタチンは肝細胞におけるコレステロールの合成を減らし、低密度リポタンパク質受容体のアップレギュレーションと血中からの低密度リポタンパク質コレステロールの取り込みの増加につながります .

科学的研究の応用

Lipid-Lowering Efficacy

Cerivastatin demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol levels. Clinical trials indicated that doses ranging from 0.025 mg to 0.4 mg per day resulted in substantial reductions in LDL cholesterol, with over 40% of patients achieving reductions greater than 40% at the highest dose . Notably, cerivastatin's lipid-lowering effects were comparable or superior to other statins, such as lovastatin and simvastatin, particularly in patients with primary hypercholesterolemia .

Summary of Clinical Findings

Study Dose (mg/day) LDL Reduction (%) Patient Population
Pivotal Trial0.4 - 0.833.4 - 44.0Hypercholesterolemic patients
Long-Term StudyUp to 0.4>40% in 40% of patientsVarious populations
Comparative Study0.3 - 0.4Superior to placebo and other statinsRandomized trials

Synergistic Effects with Other Therapies

Recent studies have investigated the combination of cerivastatin with other therapeutic agents to enhance efficacy against various conditions, particularly in oncology. For instance, a study explored the combination of cerivastatin with trametinib, a MEK inhibitor, showing that this combination could significantly enhance anti-tumor activity in uveal melanoma cell lines. The results indicated that cerivastatin not only increased apoptosis but also down-modulated genes involved in cell cycle regulation and DNA replication .

Case Study: Cerivastatin and Trametinib

  • Objective : To evaluate the synergistic effects of cerivastatin and trametinib on tumor growth.
  • Methodology : Uveal melanoma cell lines were treated with trametinib and cerivastatin.
  • Findings : The combination led to a more significant reduction in tumor growth compared to trametinib alone (p = 0.03), without observable toxicity in animal models.

Safety Concerns and Adverse Effects

Despite its efficacy, cerivastatin's safety profile raised significant concerns leading to its market withdrawal. Reports indicated severe cases of rhabdomyolysis, particularly when combined with gemfibrozil—a fibrate medication known to increase the risk of statin-related myopathy . A notable case involved a patient who developed severe muscle weakness and elevated creatine kinase levels after initiating therapy with cerivastatin and gemfibrozil, highlighting the importance of monitoring for adverse effects when prescribing this compound .

Summary of Adverse Events

Adverse Effect Incidence Associated Factors
RhabdomyolysisRareConcomitant use with gemfibrozil
MyopathyRareHigher doses or drug interactions
Gastrointestinal DisturbancesCommonMild and transient

生化学分析

Biochemical Properties

Cerivastatin’s primary role in biochemical reactions is to inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, cerivastatin reduces cholesterol synthesis in hepatic cells, leading to upregulation of LDL receptors and increased hepatic uptake of LDL-cholesterol from the circulation . This interaction is competitive, meaning cerivastatin binds to the active site of HMG-CoA reductase, preventing the natural substrate from binding .

Cellular Effects

Cerivastatin has several effects on various cell types and cellular processes. It improves endothelial dysfunction, possesses anti-inflammatory, antioxidant, anticoagulant, antithrombotic, antiproliferative, plaque-stabilizing, immunomodulatory, and angiogenic effects . It also influences cell signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of proteins involved in intracellular signaling . This inhibition affects the activity of small GTP-binding proteins such as Ras and Rho, which play critical roles in cell proliferation and migration .

Molecular Mechanism

At the molecular level, cerivastatin exerts its effects by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonate, reducing cholesterol biosynthesis . The decrease in cholesterol levels leads to upregulation of LDL receptors on hepatic cells, enhancing the clearance of LDL-cholesterol from the bloodstream . Additionally, cerivastatin’s inhibition of isoprenoid synthesis affects the localization and function of small GTP-binding proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cerivastatin have been observed to change over time. Studies have shown that cerivastatin’s pharmacokinetics are linear, with maximum plasma concentration and area under the concentration-time curve proportional to the dose . No accumulation is observed on repeated administration . Cerivastatin’s long-term effects include potential myopathy and rhabdomyolysis, particularly at higher doses .

Dosage Effects in Animal Models

In animal models, the effects of cerivastatin vary with different dosages. Studies have demonstrated that cerivastatin’s lipid-lowering efficacy is dose-dependent, with higher doses resulting in more significant reductions in serum cholesterol levels . Higher doses also increase the risk of adverse effects, such as myopathy and rhabdomyolysis . The threshold for these toxic effects is dose-dependent, with higher doses posing a greater risk .

Metabolic Pathways

Cerivastatin is metabolized via hepatic pathways, primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4 . These enzymes catalyze the demethylation of the benzylic methyl ether moiety and the hydroxylation of the 6-isopropyl substituent, leading to the formation of active metabolites . These metabolites contribute to cerivastatin’s overall activity and are excreted in the feces and urine .

Transport and Distribution

Cerivastatin is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 0.3 L/kg . It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations reached 2 to 3 hours post-administration . Cerivastatin is primarily distributed to the liver, the target site of action, where it exerts its lipid-lowering effects .

Subcellular Localization

Cerivastatin’s subcellular localization is influenced by its inhibition of isoprenoid synthesis, which affects the localization of small GTP-binding proteins such as Ras and Rho . These proteins require isoprenylation for proper membrane localization and function . By inhibiting isoprenoid synthesis, cerivastatin disrupts the localization and function of these proteins, affecting various cellular processes .

化学反応の分析

セリバスタチンは、次のものを含む、いくつかの種類の化学反応を受けます。

4. 科学研究への応用

セリバスタチンは、さまざまな分野における用途について広く研究されてきました。

    化学: これは、スタチンの合成と反応性を研究するためのモデル化合物として役立ちます。

    生物学: セリバスタチンは、コレステロールの生合成と調節に関与する生物学的経路を調査するために使用されます。

    医学: これは、コレステロール値を下げ、心臓血管イベントのリスクを軽減するために臨床的に使用されてきました。その潜在的な利点とリスクを調査する研究が継続されています。

    産業: 製薬業界は、セリバスタチンを研究して、より安全で効果的なスタチン薬を開発してきました .

類似化合物との比較

セリバスタチンは、ロバスタチン、シンバスタチン、プラバスタチン、フルバスタチン、アトルバスタチン、ロズバスタチンなどの他のスタチンと比較されます。 ロバスタチン、シンバスタチン、プラバスタチンは真菌から誘導されますが、セリバスタチンは完全に合成されています これは、マイクログラム量で高い効力を有していることで知られていますが、他のスタチンと比較して横紋筋融解症を引き起こすリスクも高いです セリバスタチンの独特の構造、特にフルオロフェニルピリジンコアは、その独特の薬理学的プロファイルに貢献しています .

類似化合物

  • ロバスタチン
  • シンバスタチン
  • プラバスタチン
  • フルバスタチン
  • アトルバスタチン
  • ロズバスタチン

セリバスタチンの独特の特性と市場からの撤退は、薬物開発における有効性と安全性のバランスの重要性を強調しています。

生物活性

Cerivastatin, a potent HMG-CoA reductase inhibitor, was developed for the treatment of hypercholesterolemia. Despite its efficacy in lowering cholesterol levels, cerivastatin's clinical use was marred by serious adverse effects, particularly rhabdomyolysis. This article explores the biological activity of cerivastatin, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Properties

Cerivastatin is known for its high potency compared to other statins. It has a dissociation constant (Ki) in the picomolar range, making it approximately 200 times more effective than lovastatin. This extreme potency allows cerivastatin to act as an almost irreversible blocker of HMG-CoA reductase, leading to significant reductions in low-density lipoprotein (LDL) cholesterol and total cholesterol levels in patients.

Lipid-Lowering Efficacy

Cerivastatin has demonstrated substantial lipid-lowering effects in various clinical trials:

Dosage (mg/day) LDL Reduction (%) Total Cholesterol Reduction (%) HDL Increase (%)
0.433.4 - 44.023.0 - 30.8Significant increase
0.8Up to 58.4Not specifiedSignificant increase

At doses of 0.4 mg/day and higher, over 40% of patients achieved reductions in LDL cholesterol greater than 40%, with some patients experiencing reductions exceeding 50% .

Cerivastatin's primary mechanism involves the inhibition of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. Beyond this primary action, cerivastatin has been shown to stimulate nitric oxide (NO) release from endothelial cells, contributing to vascular health:

  • Nitric Oxide Release : Cerivastatin enhances NO bioavailability by scavenging superoxide anions (O2-) and preserving NO concentrations. This effect is observed at concentrations significantly lower than those required for initial stimulation .

Clinical Studies and Case Reports

The clinical safety profile of cerivastatin raised concerns due to its association with rhabdomyolysis, particularly when used in combination with other medications such as gemfibrozil:

  • Rhabdomyolysis Incidence : A case-control study indicated that concomitant use of cerivastatin with fibrates increased the risk of rhabdomyolysis by over 1400-fold compared to other statin monotherapies . Reports indicated that muscle pain and weakness were common symptoms among affected patients, with many requiring hospitalization due to severe muscle damage .

Notable Case Studies

  • Case of Severe Myopathy : A 77-year-old woman with hypothyroidism experienced rhabdomyolysis while on cerivastatin monotherapy, highlighting the potential for serious side effects even without drug interactions .
  • Genetic Factors : Genetic markers have been implicated in the risk of adverse reactions to cerivastatin, suggesting that individual genetic profiles may influence susceptibility to myopathy and rhabdomyolysis .

特性

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERZIQQUAZTOL-ANMDKAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022786
Record name Cerivastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Highly solubility
Record name Cerivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/
Record name Cerivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERIVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

145599-86-6
Record name Cerivastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145599-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerivastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerivastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CERIVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerivastatin
Reactant of Route 2
Cerivastatin
Reactant of Route 3
Reactant of Route 3
Cerivastatin
Reactant of Route 4
Cerivastatin
Reactant of Route 5
Cerivastatin
Reactant of Route 6
Cerivastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。